rac 2-Palmitoyl-3-chloropropanediol

Description

Overview of rac 2-Palmitoyl-3-chloropropanediol as a 3-Monochloropropane-1,2-diol (3-MCPD) Ester

This compound is a specific chemical entity belonging to a larger group of process-induced food contaminants known as 3-monochloropropane-1,2-diol (3-MCPD) fatty acid esters. ifst.orgnih.gov These esters are not intentionally added to food but are formed during high-temperature processing of fat- and salt-containing foods, particularly during the refining of edible oils and fats. fda.goveufic.org The formation reaction is encouraged by temperatures exceeding 200-230°C, typical of the deodorization step in oil refining, and involves a reaction between a source of chlorine and lipid precursors, primarily diacylglycerols (DAGs) and monoacylglycerols (MAGs). ifst.orgeufic.org

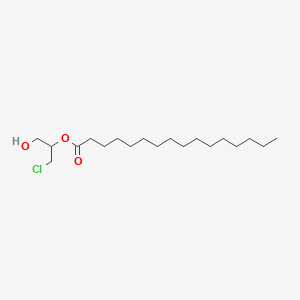

The structure of these compounds consists of a glycerol (B35011) backbone where one or two hydroxyl groups are esterified with fatty acids, and one hydroxyl group is substituted by a chlorine atom. researchgate.net Specifically, this compound is a monoester, meaning one fatty acid—in this case, palmitic acid—is attached to the glycerol backbone. The nomenclature "2-Palmitoyl" indicates that the palmitic acid is esterified at the sn-2 (second) position of the 3-chloropropanediol molecule. researchgate.netlgcstandards.com This distinguishes it from its isomeric form, 1-Palmitoyl-3-chloropropanediol, and from 3-MCPD diesters, where two fatty acids are present. researchgate.net

The chemical properties of this compound are summarized in the table below.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | (1-chloro-3-hydroxypropan-2-yl) hexadecanoate |

| Molecular Formula | C₁₉H₃₇ClO₃ |

| Molecular Weight | 348.94 g/mol |

| Structure | The molecule consists of a three-carbon propanediol (B1597323) backbone with a chlorine atom at the C3 position, a hydroxyl group at the C1 position, and a palmitate ester group at the C2 position. |

Data sourced from LGC Standards. lgcstandards.com

Academic Relevance and Current Research Frontiers

The academic and regulatory interest in this compound and other 3-MCPD esters stems from their widespread presence in the food supply and their toxicological implications. ifst.orgfda.gov Upon ingestion, these esters are readily hydrolyzed by lipases in the gastrointestinal tract, releasing the free form of 3-MCPD. europa.eunih.gov The International Agency for Research on Cancer (IARC) has classified free 3-MCPD as a "possible human carcinogen" (Group 2B), which drives the need for extensive research into its sources, formation, and mitigation. fda.gov

Current research frontiers are multifaceted and focus on several key areas:

Analytical Method Development: A primary research focus is the creation and validation of robust analytical methods to detect and quantify 3-MCPD esters in complex food matrices. europa.eu Research distinguishes between indirect methods, which measure the total amount of bound 3-MCPD after transesterification, and direct methods that can identify and quantify individual esters like the 2-palmitoyl monoester. nih.govnih.govanalis.com.my Direct analysis, often using techniques like liquid chromatography-mass spectrometry (LC-MS), is crucial for understanding the relative distribution of different mono- and di-esters. nih.gov

Formation Mechanisms and Kinetics: Scientists are actively investigating the precise chemical pathways and kinetics of ester formation. Studies using model systems have shown that the formation of 3-MCPD monoesters from monoacylglycerols (like monopalmitin) is linearly dependent on the concentration of available chloride ions. food.gov.ukacs.org Research also explores the interplay between mono- and di-esters, with some evidence suggesting that monoesters can act as intermediates in the formation of diesters. acs.org

Occurrence and Distribution: Surveys of various foodstuffs are conducted to map the occurrence of these contaminants. While diesters are often more prevalent, monoesters can be significant in certain products. Research has shown that the proportion of 3-MCPD present as monoesters can vary; for example, it accounted for 9.4% of total bound 3-MCPD in a retail biscuit and 15.7% in a bakery fat. food.gov.uk One study found that palm olein samples contained a higher percentage of 3-MCPD in monoester form compared to other oils. researchgate.net

Table 2: Findings on the Occurrence of 3-MCPD Monoesters in Food Products

| Food Product/Matrix | Finding on Monoester Content | Source |

|---|---|---|

| Refined Edible Oils | Palm olein samples were found to have a higher percentage of 3-MCPD in mono-ester form than other oil types. | researchgate.net |

| Bakery Fat | Mono-esters of MCPD accounted for 15.7% of the total bound MCPD. | food.gov.uk |

| Retail Soft Dough Biscuit | Mono-esters of MCPD accounted for 9.4% of the total bound MCPD. | food.gov.uk |

Mitigation Strategies: A significant frontier in food science is the development of effective strategies to minimize the formation of 3-MCPD esters during food production. researchgate.net This involves optimizing processing conditions, such as temperature and time, and exploring novel approaches to reduce the presence of precursors or inhibit the formation reactions without compromising the quality of the final food product. ifst.org

Properties

IUPAC Name |

(1-chloro-3-hydroxypropan-2-yl) hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H37ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)23-18(16-20)17-21/h18,21H,2-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NURTYQLWOUBFLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC(CO)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H37ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60502277 | |

| Record name | 1-Chloro-3-hydroxypropan-2-yl hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60502277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20618-92-2 | |

| Record name | 1-Chloro-3-hydroxypropan-2-yl hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60502277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Formation Pathways and Mechanisms of Rac 2 Palmitoyl 3 Chloropropanediol

Investigation of Chemical Reaction Mechanisms Leading to rac 2-Palmitoyl-3-chloropropanediol

The formation of 3-MCPD esters, including this compound, is primarily understood to occur through several proposed mechanisms, all of which involve a nucleophilic attack by chloride ions. rsc.orgresearchgate.net The key distinctions between these pathways lie in the specific substrate and the nature of the leaving group.

Two prominent mechanisms involve the direct nucleophilic substitution by a chloride anion. This can occur at the glycerol (B35011) carbon atom that is bonded to either an ester group or a protonated hydroxyl group. rsc.orgresearchgate.net These reactions are thought to be accelerated in acidic conditions, particularly when partially hydrolyzed lipids are present. rsc.org

Alternative pathways propose the formation of reactive intermediates. One such intermediate is a cyclic acyloxonium ion, which is subsequently opened by the nucleophilic attack of a chloride ion. researchgate.net Another proposed mechanism involves the formation of an epoxide ring, creating a glycidyl (B131873) ester. The subsequent ring-opening by a chloride ion then leads to the formation of the 3-MCPD ester. rsc.orgresearchgate.net Evidence for this pathway is supported by the observation that glycidyl esters can be converted to 3-MCPD esters in the presence of chloride ions. rsc.org

More recent research has also suggested a free radical-mediated mechanism, particularly under high-temperature and low-moisture conditions. rsc.org The presence of free radicals in oil at elevated temperatures has been confirmed, and the involvement of ester carbonyl groups in the formation of 3-MCPD esters lends support to this theory. rsc.org

Factors Influencing the Generation of this compound in Matrices

The generation of this compound is not spontaneous but is instead contingent on a specific set of environmental and chemical conditions. These factors, often interconnected, create a conducive environment for the chemical reactions that lead to its formation.

Role of Temperature and Heating Time

Temperature and the duration of heating are critical factors in the formation of 3-MCPD esters. researchgate.net The deodorization step in oil refining, which operates at high temperatures, is a primary stage where these contaminants are formed. mdpi.comunina.it Studies have shown that the formation of 3-MCPD esters can occur at temperatures above 180°C, with a significant increase observed at temperatures from 210°C onwards. mdpi.com Some research indicates that contaminant levels rise rapidly above 200°C. researchgate.net

The effect of heating time is more complex. While prolonged heating can lead to an increase in 3-MCPD esters, some studies have shown that a balance between their formation and breakdown can be reached over time. researchgate.net In some cases, a slight decrease in 3-MCPD esters has been observed after extended deodorization times, potentially due to decomposition. mdpi.com

Table 1: Effect of Deodorization Temperature and Time on 3-MCPD Ester Formation in Palm Oil

| Temperature (°C) | Time (min) | 3-MCPD Ester Concentration (mg/kg) |

| 210 | 30 | 2.15 |

| 210 | 60 | N/A |

| 210 | 90 | N/A |

| 210 | 120 | N/A |

| 230 | 30 | N/A |

| 230 | 60 | N/A |

| 230 | 90 | Statistically different from 120 min |

| 230 | 120 | Statistically different from 90 min |

| 250 | N/A | Levels varied statistically |

| 270 | N/A | Levels varied statistically |

| Data sourced from a study on the deodorization of palm oil. ital.sp.gov.brnih.govresearchgate.net N/A indicates data not provided in the source. |

Influence of Chloride Concentration and Precursor Availability

The presence of chloride ions is a prerequisite for the formation of 3-MCPD esters. acs.orgifst.org Both inorganic chlorides, such as sodium chloride (NaCl), and organic chlorine compounds can act as chlorine donors. acs.orgnih.gov The addition of NaCl to oils during heating has been shown to increase the formation of 3-MCPD esters. nih.gov Different chloride compounds exhibit varying abilities to promote this formation, with some studies indicating that ferric chloride (FeCl₃) is particularly effective. acs.org

The availability of precursors, specifically acylglycerols, is another critical factor. researchgate.net The interaction of these precursors with chlorine is a key step in the formation of 3-MCPD esters, especially during the high-temperature deodorization process. researchgate.net

Precursor Studies: Contribution of Acylglycerols

Acylglycerols, including monoacylglycerols (MAGs), diacylglycerols (DAGs), and triacylglycerols (TAGs), are established precursors for 3-MCPD esters. nih.govresearchgate.net During heat processing, the hydrolysis of TAGs can lead to the formation of DAGs and MAGs, which are highly reactive precursors. nih.gov

Studies have shown that 3-MCPD esters can form from the reaction of MAGs with chlorine compounds. acs.org While the concentration of MAGs in edible oils is generally low, they are considered potent precursors. acs.org Research has indicated that 3-MCPD esters form more rapidly from DAGs than from MAGs. nih.gov The removal of DAGs from vegetable oil has been shown to significantly reduce the formation of 3-MCPD during refining. nih.gov TAGs can also react with chlorine donors to form 3-MCPD esters, often through the formation of a cyclic acyloxonium intermediate under low moisture and high-temperature conditions. nih.gov

Enzymatic and Non-Enzymatic Formation Pathways

The primary route for the formation of this compound is non-enzymatic, driven by the high temperatures used in food processing, particularly the refining of edible oils. mdpi.comifst.org This thermal processing facilitates the reaction between acylglycerols and chloride sources. ifst.org

While the formation is predominantly a non-enzymatic process, enzymatic methods have been explored for the mitigation of 3-MCPD esters. nih.gov These approaches typically involve the use of enzymes like halohydrin dehalogenase to convert 3-MCPD esters back to glycerol. nih.gov It is important to note that these enzymatic actions are related to the breakdown of the compound, not its initial formation.

Stereochemical Aspects of this compound Formation

The "rac" in this compound indicates that the compound is a racemic mixture, meaning it contains equal amounts of two enantiomers (mirror-image isomers). The formation of 3-MCPD can result in two positional isomers, 3-MCPD and 2-MCPD, each of which can exist as enantiomers. In the case of 3-MCPD esters, the fatty acid can be attached at either the sn-1 or sn-2 position of the glycerol backbone.

The formation mechanisms, such as the opening of a cyclic acyloxonium ion or an epoxide ring, can lead to the formation of different stereoisomers. The specific stereochemical outcome is dependent on the reaction pathway and the nature of the precursors involved. For instance, the nucleophilic attack on a cyclic intermediate can occur at different positions, resulting in a mixture of isomers. The analysis of 3-MCPD esters often involves methods that can distinguish between these different isomers to provide a more complete picture of the contamination profile. unina.it

Advanced Analytical Methodologies for Rac 2 Palmitoyl 3 Chloropropanediol Research

Innovative Sample Preparation and Extraction Techniques for Diverse Matrices

Effective sample preparation is a critical first step in the accurate analysis of rac 2-Palmitoyl-3-chloropropanediol, aiming to isolate the target analyte from interfering substances like triacylglycerols, proteins, and free fatty acids. nih.govnih.gov

The choice of solvent system is crucial for the efficient extraction of 3-MCPD esters, including this compound. The polarity of the solvent plays a significant role in recovery rates. For instance, solvents more polar than simple alkanes like hexane (B92381) are generally required for complete recovery, especially for 3-MCPD monoesters. europa.eu Commonly used and effective solvent systems include:

t-Butyl methyl ether: Used for the extraction of 3- and 2-MCPD fatty acid esters. europa.eu

Mixtures of t-butyl methyl ether with hexane or petroleum ether: These mixtures are also commonly employed. europa.eu

Hexane with diethyl ether: Another frequently used solvent combination. europa.eu

Ethyl acetate: Utilized in liquid-liquid extraction methods for infant formula, where the powdered formula is first dissolved in water. acs.org

Acetonitrile-2-propanol (1:1, v/v): This mixture is used for the extraction from oil samples. unina.it

The optimization of solvent systems is essential for achieving high recovery rates and ensuring the accurate quantification of the target compound.

| Solvent/Solvent Mixture | Matrix | Reference |

|---|---|---|

| t-Butyl methyl ether | Food Samples | europa.eu |

| t-Butyl methyl ether with hexane or petroleum ether | Food Samples | europa.eu |

| Hexane with diethyl ether | Food Samples | europa.eu |

| Ethyl acetate | Infant Formula | acs.org |

| Acetonitrile-2-propanol (1:1, v/v) | Oil Samples | unina.it |

Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and concentration of analytes from complex samples. nih.govsigmaaldrich.com In the analysis of 3-MCPD esters, SPE is crucial for removing interfering compounds. nih.gov

Aminopropyl-based SPE cartridges have been successfully used to purify extracts from nutritional foods. This method effectively removes monoacylglycerols, which can otherwise lead to an overestimation of glycidyl (B131873) esters (GEs). researchgate.net

Silica SPE cartridges are employed to remove a large amount of proteins, free fatty acids, and acylglycerols prior to analysis. nih.gov For instance, a 1000 mg/6 mL Si SPE cartridge can be used for purification after initial solvent extraction. nih.gov

Dispersive SPE (dSPE) , often associated with QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods, utilizes sorbents like primary secondary amine (PSA) and C18 powder to clean up extracts. unina.it

These SPE techniques enhance the selectivity and sensitivity of subsequent analytical methods by providing a cleaner sample extract. sigmaaldrich.com

| SPE Sorbent/Technique | Matrix | Purpose | Reference |

|---|---|---|---|

| Aminopropyl sorbents | Nutritional Foods | Removal of monoacylglycerols | researchgate.net |

| Silica cartridge (1000 mg/6 mL) | Various Food Matrices | Removal of proteins, free fatty acids, acylglycerols | nih.gov |

| PSA and C18 powder (dSPE) | Oil Samples | Sample clean-up | unina.it |

Chromatographic Separation Techniques for Isomer Differentiation

Chromatography is indispensable for separating this compound from its isomers and other related compounds, which is essential for accurate quantification.

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of 3-MCPD esters. agriculturejournals.cz Indirect methods often involve the transesterification of the esters to release free 3-MCPD, which is then derivatized and analyzed by GC-MS. unina.itresearchgate.net

Derivatization: Phenylboronic acid (PBA) is a common derivatizing agent that reacts specifically with diols like 3-MCPD to form non-polar cyclic derivatives that are amenable to GC analysis. agriculturejournals.cznih.gov Heptafluorobutyrylimidazole is another derivatizing agent that has been shown to be effective. researchgate.net

Specialized Columns: An Agilent DB-35MS UI GC column (30 m × 0.250 mm × 0.25 µm) has been used for the separation of derivatized 3-MCPD esters. wur.nl Another commonly used column is the Agilent DB-5MS (30 m × 0.25 mm, 0.25 µm). nih.gov

The choice of column and derivatization agent is critical for achieving the necessary separation and sensitivity.

| Column | Derivatizing Agent | Detection | Reference |

|---|---|---|---|

| Agilent DB-35MS UI (30 m × 0.250 mm × 0.25 µm) | Phenylboronic acid (PBA) | MS/MS | wur.nl |

| Agilent DB-5MS (30 m × 0.25 mm, 0.25 µm) | Not specified in abstract | MS | nih.gov |

| Not specified | Phenylboronic acid (PBA) | MS | agriculturejournals.cz |

| Not specified | Heptafluorobutyrylimidazole | MS/MS | researchgate.net |

Liquid chromatography, especially when coupled with tandem mass spectrometry (LC-MS/MS), allows for the direct analysis of intact 3-MCPD esters without the need for derivatization. nih.govunina.it

Columns: An Agilent Pursuit XRs C18 column (2.0 × 150 mm, 3.0 μm particle size) has been used for the separation of 3-MCPD diesters and monoesters. nih.gov

Mobile Phases: A common mobile phase combination consists of a mixture of methanol (B129727) and water with ammonium (B1175870) formate (B1220265) and formic acid as mobile phase A, and isopropanol (B130326) with ammonium formate and formic acid as mobile phase B. nih.gov

Supercritical Fluid Chromatography (SFC): SFC coupled with high-resolution mass spectrometry (HRMS) offers a rapid, high-throughput "dilute and shoot" method for the analysis of MCPD esters, using supercritical CO2 as the primary mobile phase. chromatographyonline.com

LC-based methods provide valuable information on the profile of individual esters in a sample. unina.it

| Technique | Column | Mobile Phase Components | Reference |

|---|---|---|---|

| HPLC-MS/MS | Agilent Pursuit XRs C18 (2.0 × 150 mm, 3.0 μm) | A: Methanol/Water with Ammonium Formate & Formic Acid; B: Isopropanol with Ammonium Formate & Formic Acid | nih.gov |

| UHPLC-MS/MS | Not specified | Acetonitrile-2-propanol (1:1 v/v) for resuspension | unina.it |

| SFC-HRMS | Not specified | Supercritical CO2 | chromatographyonline.com |

High-Resolution Mass Spectrometric Detection and Structural Elucidation

High-resolution mass spectrometry (HRMS) is a powerful tool for the detection and structural elucidation of this compound. nih.gov Techniques like Orbitrap MS provide high mass accuracy and resolution, enabling the confident identification of target compounds even in complex matrices. nih.govresearchgate.net

U-HPLC-Orbitrap MS: This combination has been successfully used for the sensitive and accurate analysis of 3-MCPD diesters in vegetable oils. nih.govresearchgate.net The high resolving power of the Orbitrap (e.g., 50,000 fwhm) allows for precise mass measurements, which is crucial for distinguishing between compounds with similar nominal masses. researchgate.net

Direct Analysis in Real Time (DART)-Orbitrap MS: This ambient ionization technique allows for high-throughput, semi-quantitative screening of 3-MCPD diesters with minimal sample preparation. nih.govresearchgate.net

Development of Isotope Dilution Mass Spectrometry (IDMS) Protocols

Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for achieving the highest level of accuracy in quantitative analysis. nih.gov The principle involves spiking a sample with a known quantity of a stable, isotopically labeled version of the analyte to serve as an internal standard. nih.gov This standard behaves almost identically to the native analyte during extraction, cleanup, derivatization, and chromatographic separation, effectively compensating for sample loss and matrix effects. gcms.cznih.gov

For the analysis of 3-MCPD esters, deuterated or carbon-13 labeled internal standards are essential. gcms.czeuropa.eu A commonly used internal standard is deuterium-labeled rac 1,2-bis-palmitoyl-3-chloropropanediol-d5 (3-MCPD-d5 dipalmitate). europa.eushimadzu.comlgcstandards.com This standard is added to the sample at the beginning of the analytical procedure. shimadzu.com Following hydrolysis or transesterification, the released 3-MCPD-d5 is derivatized and analyzed alongside the native 3-MCPD. gcms.cz The ratio of the mass spectrometric signal of the native analyte to that of the labeled standard allows for precise and accurate calculation of the analyte's concentration. nih.gov The development of these protocols is fundamental for creating reference measurement procedures (RMPs) that ensure traceability to SI units and enable the standardization of routine analytical methods. nih.gov

Table 1: Examples of Isotope-Labeled Internal Standards for 3-MCPD Ester Analysis Use the search bar to filter the table.

| Compound Name | Isotopic Label | CAS Number | Primary Use |

|---|---|---|---|

| rac 1,2-Bis-palmitoyl-3-chloropropanediol-d5 | Deuterium (B1214612) (d5) | 1185057-55-9 | Internal standard for indirect analysis of 3-MCPD esters. shimadzu.comlgcstandards.com |

| rac 1,2-Bis-palmitoyl-3-chloropropanediol-13C3 | Carbon-13 (13C3) | n.a. | Internal standard for indirect analysis of 3-MCPD esters. crmlabstandard.comcrmlabstandard.com |

| 3-MCPD-d5 | Deuterium (d5) | 1173019-95-5 | Internal standard added after hydrolysis step. nih.govnih.gov |

| 1,3-Distearoyl-2-chloro-propanediol-d5 | Deuterium (d5) | n.a. | Internal standard for indirect analysis of 2-MCPD esters. europa.eu |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique that provides enhanced selectivity and sensitivity for the analysis of target compounds in complex matrices. nih.govshimadzu.com In a typical workflow for 3-MCPD, after hydrolysis and derivatization with phenylboronic acid (PBA), the resulting derivative is analyzed by GC-MS/MS. shimadzu.comrestek.com The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which involves two stages of mass filtering. shimadzu.comnih.gov

First, a specific precursor ion (or parent ion) corresponding to the derivatized analyte is selected. This ion is then fragmented through collision-induced dissociation (CID), and one or more specific product ions (or daughter ions) are monitored. nih.gov This process significantly reduces chemical noise and matrix interference, leading to lower limits of detection (LOD) and quantification (LOQ). shimadzu.comrestek.com

For the PBA derivative of 3-MCPD, a common precursor ion is m/z 196. nih.gov Upon fragmentation, it yields characteristic product ions, such as m/z 147. gcms.cznih.gov Similarly, the deuterated internal standard (3-MCPD-d5-PBA) can be monitored using a transition like m/z 201 to m/z 149 or 150. nih.gov The selection of specific and intense MRM transitions is a critical step in method development to ensure the highest sensitivity and specificity. shimadzu.com

Table 2: Illustrative GC-MS/MS Parameters for 3-MCPD-PBA Derivative Analysis Use the search bar to filter the table.

| Analyte | Precursor Ion (m/z) | Product Ion(s) (m/z) | Application |

|---|---|---|---|

| 3-MCPD-PBA | 196 | 147, 146 | Quantification and confirmation. nih.gov |

| 3-MCPD-d5-PBA | 201 | 149, 150 | Internal standard for quantification. nih.gov |

| Glycidol (B123203) (as 3-MBPD-PBA) | 240 (approx.) | Varies | Indirect quantification of glycidyl esters. restek.com |

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a crucial step in the indirect analysis of 3-MCPD esters by gas chromatography. nih.govrestek.com The free 3-MCPD molecule, released after hydrolysis, is polar and not sufficiently volatile for GC analysis. Derivatization converts it into a more volatile and thermally stable compound. restek.com

The most widely used derivatization agent for 3-MCPD is phenylboronic acid (PBA). gcms.cznih.govrestek.com PBA reacts with the two hydroxyl groups of the 3-MCPD molecule to form a stable cyclic phenylboronate (B1261982) ester. nih.govrestek.com This reaction is relatively fast and can be performed in an aqueous or organic phase. nih.gov The resulting derivative exhibits excellent chromatographic properties and is readily detectable by mass spectrometry. restek.com

Other derivatization reagents have been explored, such as heptafluorobutyroylimidazole (HFBI) or a combination of hexamethyldisilazane (B44280) and trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (HMDS-TMSOTf). nih.govnih.gov The HMDS-TMSOTf method allows for the simultaneous derivatization of 3-MCPD and 1,3-dichloro-2-propanol (B29581) (1,3-DCP) at room temperature, offering a potentially faster and safer alternative to other methods. nih.gov However, PBA remains the most common choice due to its robustness and the extensive validation it has undergone in official methods. nih.govrestek.com

Table 3: Comparison of Derivatization Reagents for Chloropropanol (B1252657) Analysis Use the search bar to filter the table.

| Derivatization Reagent | Analyte(s) | Key Advantages | Reference |

|---|---|---|---|

| Phenylboronic Acid (PBA) | 3-MCPD, 2-MCPD | Widely used, robust, short reaction time, can be used in aqueous phase. nih.gov | nih.govrestek.com |

| Hexamethyldisilazane-Trimethylsilyl Trifluoromethanesulfonate (HMDS-TMSOTf) | 3-MCPD, 1,3-DCP | Simultaneous derivatization at room temperature, rapid, cost-effective. nih.gov | nih.gov |

| Heptafluorobutyroylimidazole (HFBI) | 3-MCPD | High specificity with mass spectrometric detection at higher mass fragments. nih.gov | nih.gov |

Method Validation and Inter-Laboratory Comparison Studies

To ensure that analytical methods for this compound and other 3-MCPD esters are reliable and produce comparable results, they must undergo rigorous validation and inter-laboratory comparison studies. europa.eujfda-online.comresearchgate.net Method validation establishes the performance characteristics of a procedure, including linearity, accuracy, precision (repeatability and reproducibility), limit of detection (LOD), and limit of quantification (LOQ). nih.govnih.gov

Accuracy is typically assessed through recovery studies using spiked samples, with acceptable recovery ranges often set between 70% and 120%. nih.gov Precision is evaluated by analyzing the same sample multiple times within the same day (repeatability) and on different days or by different analysts (intermediate precision), with results expressed as relative standard deviation (RSD). nih.govresearchgate.net For example, a validated method for 3-MCPD reported repeatability RSDs of 3.6% and 3.7% at spiking levels of 0.5 and 1.0 mg/kg, respectively. nih.gov

Inter-laboratory comparison studies, often organized by bodies like the Joint Research Centre (JRC) of the European Commission or the American Oil Chemists' Society (AOCS), are critical for assessing the reproducibility of methods across different laboratories. europa.eusoci.orgeuropa.eu In these studies, participating labs analyze the same set of samples, and the results are statistically evaluated. europa.eu Such studies have confirmed the comparability of results obtained with different indirect analytical methods and have been instrumental in establishing standardized procedures like the AOCS Official Methods Cd 29a-13, 29b-13, and 29c-13. fediol.eujfda-online.com These comparisons help identify potential biases in certain procedures and drive improvements in analytical methodology. researchgate.neteuropa.eu

Table 4: Typical Method Validation Performance Data for 3-MCPD Ester Analysis Use the search bar to filter the table.

| Parameter | Typical Value/Range | Matrix | Notes |

|---|---|---|---|

| Limit of Detection (LOD) | 0.02 - 0.05 mg/kg nih.govjfda-online.com | Edible Oil | Can be lower with GC-MS/MS (e.g., 0.006 mg/kg). shimadzu.comrestek.com |

| Limit of Quantification (LOQ) | 0.1 mg/kg jfda-online.com | Edible Oil | Varies depending on the specific method and instrumentation. researchgate.net |

| Accuracy (Recovery) | 81% - 107% nih.gov | Edible Oil | Assessed by analyzing spiked blank samples. nih.gov |

| Repeatability (Intra-day RSD) | < 8% nih.gov | Edible Oil | Measures precision under the same operating conditions over a short interval. nih.gov |

| Reproducibility (Inter-lab RSD) | Varies | Edible Oil | A key performance metric from inter-laboratory studies. europa.eu |

Biochemical Interactions and Cellular Mechanisms of Rac 2 Palmitoyl 3 Chloropropanediol

Enzymatic Hydrolysis of rac 2-Palmitoyl-3-chloropropanediol by Lipases and Esterases

The enzymatic hydrolysis of this compound, a monoester of 3-monochloropropane-1,2-diol (3-MCPD), is primarily carried out by lipases and esterases. The position of the acyl chain and the chloro- group on the glycerol (B35011) backbone significantly influences the rate and efficiency of this process. Research indicates that lipases exhibit a preference for cleaving ester bonds at the sn-1 and sn-3 positions of the glycerol molecule. The substitution of a chloro- group at the sn-3 position, as seen in this compound, alters the molecule's susceptibility to enzymatic hydrolysis, which in turn affects its bioavailability.

Characterization of Intestinal Lipase (B570770) Activity on 3-MCPD Esters

Intestinal lipases play a crucial role in the digestion of fats and related esters. The activity of these enzymes on 3-MCPD esters, including this compound, has been a subject of significant research. Studies using Candida rugosa lipase, an enzyme often used to model digestive processes, demonstrate that the hydrolysis of 3-MCPD esters is highly dependent on the ester's structure. For instance, the hydrolysis of 3-MCPD diesters is necessary for analysis, but the recovery of 3-MCPD from esters with the fatty acid at the sn-2 position (like 2-palmitoyl-3-chloropropanediol) can be low. nih.gov This is attributed to steric hindrance and the common preference of lipases, including pancreatic lipase, to hydrolyze esters at the primary (sn-1 and sn-3) positions. nih.govresearchgate.net

In one study, the recovery of 3-MCPD from 3-MCPD-2-palmitate (3-MCPD-2-P) was only 31.9 ± 1.2%, whereas recovery from 3-MCPD-1-palmitate (3-MCPD-1-P) was significantly higher at 80.1 ± 1.1% under the same conditions. nih.gov This highlights the selectivity of the lipase. The efficiency of hydrolysis is also dependent on the enzyme-to-oil ratio, with lower oil amounts leading to more complete hydrolysis of diesters. nih.gov The lack of complete digestion of certain lipids can lead to their accumulation in the distal small intestine, a phenomenon observed in studies of fat malabsorption. nih.gov

Table 1: Hydrolysis Recovery of 3-MCPD from Different Palmitate Esters by Candida rugosa Lipase This table illustrates the varying efficiency of lipase hydrolysis based on the position of the palmitate group.

| Ester Compound | Palmitate Position | Recovery of 3-MCPD (%) nih.gov |

|---|---|---|

| 3-MCPD-1-P | sn-1 | 80.1 ± 1.1 |

| 3-MCPD-2-P | sn-2 | 31.9 ± 1.2 |

| 3-MCPD-PP (dipalmitate) | sn-1,2 | 6.64 ± 0.74 (at 10g oil) |

| 3-MCPD-PP (dipalmitate) | sn-1,2 | 84.2 ± 6.7 (at 2g oil) |

Kinetics and Specificity of Enzymatic Transesterification Processes

Enzymatic transesterification is a process where an acyl group is transferred from an ester to another molecule, often an alcohol. The kinetics of this reaction, which describe its rate and influencing factors, are critical for understanding the compound's behavior in biological and industrial systems. Studies on enzymatic transesterification, often in the context of biodiesel production, have identified several key parameters that control the reaction kinetics. researchgate.netnih.govresearchgate.net These include temperature, pH, the molar ratio of reactants (e.g., alcohol to oil), and the concentration of the enzyme. researchgate.netnih.gov The reaction often follows a specific kinetic model, and the parameters can be calculated to optimize the process. researchgate.netresearchgate.net The specificity of the lipase used is also a determining factor, with different lipases showing preferences for certain fatty acid chain lengths and ester positions. mdpi.com

Table 2: Key Factors Influencing the Kinetics of Enzymatic Transesterification This table summarizes the primary variables that affect the rate and efficiency of transesterification reactions catalyzed by lipases.

| Parameter | Effect on Reaction Kinetics | Source(s) |

|---|---|---|

| Temperature | Affects enzyme activity and stability, with an optimal temperature for maximum rate. | nih.gov |

| pH | Influences the enzyme's conformational state and catalytic activity. | nih.gov |

| Enzyme Concentration | Higher concentrations generally increase the reaction rate, up to a saturation point. | nih.gov |

| Reactant Molar Ratio | The ratio of alcohol to oil affects the equilibrium and overall yield of the reaction. | nih.gov |

| Water Content | A certain amount of water is often necessary for lipase activity, but excess water can promote hydrolysis over transesterification. | nih.gov |

Metabolic Fates and Biotransformation Pathways

Once absorbed, this compound is subject to metabolic processes that determine its ultimate fate within the body. These pathways involve its breakdown and potential integration into endogenous lipid pools.

Integration into Lipid Metabolism Pathways

The hydrolysis of this compound releases palmitic acid and 3-chloropropane-1,2-diol. Palmitic acid, a common 16-carbon saturated fatty acid, can readily enter the body's lipid metabolism. nih.gov It can be activated to its acyl-CoA derivative, palmitoyl-CoA, in the cytosol. nih.gov Palmitoyl-CoA is a central molecule in lipid synthesis and energy production; it can be used to synthesize other lipids like triglycerides and phospholipids (B1166683) or be transported into the mitochondria for β-oxidation to generate ATP. nih.gov High levels of palmitoyl-CoA can also act as a feedback inhibitor on acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis. nih.gov Furthermore, palmitate is known to be a substrate for S-palmitoylation, a post-translational modification where the fatty acid is attached to cysteine residues of proteins, affecting their localization and function, such as the fatty acid translocase CD36. nih.gov

Elucidation of Metabolic Transformations using Isotopic Tracers

To trace the precise metabolic pathways of compounds like this compound, researchers employ stable isotope labeling. nih.govnih.gov Deuterium-labeled (d5) and Carbon-13 labeled versions of 3-MCPD esters, including related dipalmitoyl esters, have been synthesized for this purpose. medchemexpress.comlgcstandards.comnih.gov In this technique, the compound is synthesized with heavier, non-radioactive isotopes (like ²H or ¹³C) at specific positions. nih.gov After administration, the labeled molecule and its metabolic byproducts can be tracked and identified throughout the body's metabolic network using sensitive analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov This allows for the unambiguous tracking of individual atoms through various metabolic conversions, providing a clear picture of the biotransformation pathways without perturbing the system's metabolic steady state. nih.gov

Cellular Uptake and Subcellular Localization Studies

The entry of this compound into cells and its subsequent distribution within subcellular compartments are governed by its physicochemical properties. The molecule's high lipophilicity, conferred by the 16-carbon palmitoyl (B13399708) chain, is a dominant factor. nih.gov Studies on other molecules have established that lipophilicity, molecular shape, and charge are key determinants of cellular uptake and localization. nih.govnih.gov

Highly lipophilic or amphiphilic molecules, like the one , tend to have a high affinity for lipid bilayers. nih.gov Therefore, it is expected that this compound would readily associate with and cross the plasma membrane. Following uptake, its subcellular distribution would also be influenced by its lipophilicity. Research suggests that such amphiphilic compounds are likely to localize in lipid-rich structures such as the endoplasmic reticulum, mitochondria, and the plasma membrane itself. nih.govnih.gov This is in contrast to more hydrophilic molecules, which are often sequestered within the aqueous environment of lysosomes. nih.govnih.gov The specific localization can influence the molecule's biological activity by placing it in proximity to different enzymes and metabolic pathways.

Interaction with Cellular Lipids and Membrane Systems

The interaction of this compound (2-MCPD-P) with cellular structures is fundamentally influenced by its amphipathic nature, combining a lipophilic palmitoyl tail and a more polar chloropropanediol head. As a fatty acid ester, its structure facilitates association with cellular membranes and lipid-rich components. medchemexpress.com The long-chain palmitate moiety can intercalate into the lipid bilayer of cell membranes, potentially altering membrane fluidity and composition. nih.govnih.gov Studies on palmitic acid have shown it can be incorporated into various cellular lipids, including glycerophospholipids and cholesterol esters, thereby remodeling organellar membranes such as the endoplasmic reticulum. nih.govnih.gov

Research on the related compound, 2-monochloropropanediol (2-MCPD), suggests that its metabolic effects include the disruption of lipid homeostasis. Proteomic and oxylipin profiling has indicated that 2-MCPD can cause a selective suppression of docosahexaenoic acid-derived metabolites, pointing to a disruption in cardioprotective lipid pathways. researchgate.net Furthermore, exposure to 2-MCPD and its dipalmitate ester leads to changes in proteins related to fatty acid metabolism and energy homeostasis in cardiac tissue. researchgate.net The presence of the palmitate group in 2-MCPD-P likely anchors the molecule within lipid environments, allowing the reactive chloropropanediol head to interact with local cellular components, thereby influencing lipid signaling and metabolism.

Mechanisms of Cellular Permeation

The entry of this compound into cells is governed by its physicochemical properties and the metabolic processes of the biological system. A primary proposed mechanism for systemic absorption involves extracellular hydrolysis. It is suggested that fatty acid esters of 2-MCPD are cleaved by lipases in the gastrointestinal tract, releasing the free form, 2-MCPD, which is then systemically absorbed. researchgate.net This view is supported by observations that the toxic effects of 2-MCPD and its esters are often similar, suggesting a common active metabolite. researchgate.net

However, in in vitro settings or at the cellular level, direct permeation of the intact ester across the plasma membrane is also plausible due to its significant lipophilicity. The palmitate tail would facilitate passage through the lipid bilayer. Cellular uptake of palmitic acid itself is a regulated process that can be stimulated by the redistribution of fatty acid translocase (FAT/CD36) to the plasma membrane. nih.gov An increased cholesterol environment has been shown to enhance this redistribution and subsequent palmitate uptake. nih.gov Therefore, cellular permeation of 2-MCPD-P could occur via passive diffusion of the intact ester, followed by intracellular hydrolysis, or through transporter-mediated uptake, influenced by the lipid composition of the cell membrane. The disturbance of membrane permeability has been noted as a consequence of cellular damage under stress conditions, which could also affect compound uptake. researchgate.net

Investigation of Cellular Responses and Signaling Cascades

Mechanistic Studies of Cytotoxicity in Cellular Models (e.g., NRK-52E rat kidney cells)

The kidney is a known target organ for toxicity induced by chloropropanols and their esters. nih.gov While direct studies on this compound in NRK-52E rat kidney epithelial cells are limited, research on its components and related isomers provides insight into its potential cytotoxic mechanisms. The palmitic acid (PA) component has been shown to induce lipoapoptosis in NRK-52E cells. nih.gov Treatment with PA leads to a dose-dependent increase in cleaved caspase-3, a key executioner of apoptosis, and a significant rise in Annexin V positive cells, confirming the induction of programmed cell death. nih.gov

Furthermore, studies on the related isomer, 3-MCPD 1-palmitate (MPE), demonstrated that it induces acute tubular cell injury, degeneration, and necrosis in rats. nih.gov Cytotoxicity studies using 3-MCPD mono- and di-palmitic esters in NRK-52E cells confirmed their toxic potential. nih.gov These findings suggest that the cytotoxicity of 2-MCPD-P in kidney cells is likely driven by the lipotoxic effects of the palmitate moiety and the intrinsic toxicity of the chloropropanol (B1252657) backbone, culminating in apoptosis and cellular injury.

Table 1: Summary of Cytotoxic Effects in NRK-52E Kidney Cells by Related Compounds

| Compound | Cellular Model | Observed Effect | Mechanism | Reference |

|---|---|---|---|---|

| Palmitic Acid (PA) | NRK-52E | Apoptosis, Increased EV release | Dose-dependent increase in cleaved caspase-3; Increase in Annexin V positive cells | nih.gov |

Influence on Specific Cellular Signaling Pathways (e.g., MAPK, Tyrosine Kinase, DNA-related pathways, Reproductive Biology)

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK signaling cascade is a critical regulator of cellular processes, and evidence suggests it is modulated by 2-MCPD esters. Proteomic analyses of testicular tissue from rats exposed to 2-MCPD dipalmitate revealed alterations in proteins associated with mitogen-dependent signaling, which heavily involves the MAPK pathways. nih.gov The palmitate component itself is a known modulator of this pathway. In skeletal muscle cells, palmitic acid stimulates glucose uptake via the PI3K/ERK1/2 pathway, a core component of the MAPK cascade. nih.gov In macrophages, palmitic acid can work synergistically with other stimuli to induce inflammatory chemokine production through the JNK, ERK, and p38 MAPK pathways. nih.gov This indicates that 2-MCPD-P can likely trigger cellular stress and inflammatory responses by activating multiple branches of the MAPK signaling family.

Tyrosine Kinase Pathway: Receptor Tyrosine Kinases (RTKs) are upstream activators of many signaling cascades, including the MAPK pathway. nih.gov While direct evidence linking 2-MCPD-P to specific tyrosine kinases is not abundant, its impact on mitogen-dependent signaling implies an effect on RTK activity. nih.gov The inflammatory responses potentially triggered by the compound are often mediated by cytokine receptors that signal through the Janus kinase (JAK) family of non-receptor tyrosine kinases, such as Tyrosine Kinase 2 (Tyk2). nih.gov Given that 2-MCPD can provoke inflammatory activation, it is plausible that its effects are transduced, at least in part, through tyrosine kinase-mediated pathways that regulate immune and stress responses. researchgate.netnih.gov

DNA-Related Pathways: The palmitate moiety of 2-MCPD-P has been directly implicated in causing DNA damage. Studies have demonstrated that palmitate induces DNA damage and cellular senescence in human adipocytes. nih.gov In skeletal muscle cells, palmitate can cause damage to mitochondrial DNA (mtDNA), leading to increased production of reactive oxygen species (ROS), mitochondrial dysfunction, and apoptosis. nih.gov Furthermore, saturated fatty acids like palmitate can negatively regulate the cellular response to DNA damage, compromising the induction of key proteins in the p53 pathway, such as p21 and Bax. plos.org These findings suggest that 2-MCPD-P could contribute to cellular pathology by inducing DNA damage and interfering with normal DNA damage response mechanisms.

Reproductive Biology: The male reproductive system, particularly the testes, is a target for 2-MCPD toxicity. A comprehensive proteomic analysis of testes from rats treated with 2-MCPD dipalmitate identified moderate changes in the cellular proteome, even in the absence of overt tissue damage. nih.gov These changes point toward early molecular disturbances. The study highlighted that the molecular mechanisms of 2-MCPD differ from those of its more-studied isomer, 3-MCPD. nih.gov The observed alterations suggest that 2-MCPD and its esters affect mitochondrial energy utilization and mitogen-dependent signaling within testicular tissue, providing a molecular basis for its potential effects on reproductive function. nih.gov

Table 2: Summary of 2-MCPD Dipalmitate Effects on Rat Testicular Proteome

| Affected Cellular Process | Key Observation | Implication | Reference |

|---|---|---|---|

| Mitogen-Dependent Signaling | Alterations in proteomic signatures related to this pathway | Disturbance of cell growth, proliferation, and differentiation signals | nih.gov |

| Mitochondrial Energy Utilization | Changes in proteins associated with mitochondrial function | Impairment of cellular energy production and metabolic homeostasis | nih.gov |

Research Applications of Rac 2 Palmitoyl 3 Chloropropanediol and Its Analogs

Utility in Food Contaminant Research and Monitoring

Fatty acid esters of 2-MCPD and its isomer, 3-monochloropropane-1,2-diol (3-MCPD), along with glycidyl (B131873) esters, are recognized as process-induced contaminants that form during the high-temperature refining of edible oils and fats. measurlabs.comnih.govfera.co.ukeuropa.eunih.gov The presence of these substances in a wide array of food products, particularly those containing refined vegetable oils, has raised global food safety concerns. nih.govfera.co.uknih.gov

The compound rac 2-Palmitoyl-3-chloropropanediol is instrumental in the development and validation of analytical methods designed to detect and quantify these contaminants. nih.govekb.egtandfonline.com These methods are crucial for monitoring the levels of 2- and 3-MCPD esters in various foodstuffs, including edible oils, infant formula, and baked goods. nih.govfera.co.uknih.govresearchgate.net

Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly employed for the determination of these esters. measurlabs.comnih.govnih.gov Indirect methods often involve the hydrolysis of the esters to release the free MCPD, which is then derivatized and quantified. ekb.eggcms.cz Direct analysis of the intact esters is also possible using techniques like LC-time-of-flight MS (LC-TOFMS). nih.govnih.gov

The occurrence and concentration of these contaminants can vary significantly depending on the type of oil and the processing conditions. nih.govekb.eg For instance, refined palm oil and palm olein have been found to contain some of the highest concentrations of both 3-MCPD and glycidyl esters. nih.gov A study on edible oils in the United States revealed that bound 3-MCPD concentrations ranged from less than the limit of quantitation to 7.2 mg/kg in refined oils. nih.gov Similarly, bound glycidol (B123203) concentrations in processed oils were found to be as high as 10.5 mg/kg. nih.gov

| Food Product | 2-MCPD Ester Concentration (as 2-MCPD) | 3-MCPD Ester Concentration (as 3-MCPD) | Reference |

| Infant Formula (2019 Canadian Survey) | 1.0 - 33.9 ng/g | 3.9 - 74.8 ng/g | canada.ca |

| Refined Edible Oils (U.S. Market) | Not specified | 0.005 - 7.2 mg/kg | nih.gov |

| Palm Oil (Egyptian Market) | Not specified | up to 5634.1 µg/kg | ekb.eg |

| Old Processed Cheese | 4.05 mg/kg | 1.25 mg/kg | researchgate.net |

Role as a Reference Material in Analytical Chemistry and Quality Control

The accuracy and reliability of data in food contaminant analysis heavily depend on the availability of high-purity certified reference materials. lgcstandards.com The compound this compound serves as a crucial reference material in analytical chemistry and quality control laboratories. lgcstandards.combiosynth.com Its use allows for the proper identification and quantification of 2-MCPD esters in complex food matrices.

Indirect analytical methods, which are widely used, often give inconsistent results, highlighting the need for robust quality control measures and the use of reliable reference standards. nih.gov Direct analysis methods, while potentially more accurate, also require specific reference materials for each congener to be quantified. nih.govnih.gov

Deuterium-Labeled this compound in Isotopic Tracer Studies

Deuterium-labeled analogs of this compound are invaluable tools in isotopic tracer studies. medchemexpress.commedchemexpress.com These labeled compounds, such as this compound-d5, serve as internal standards in quantitative analyses, leading to more precise and accurate measurements by correcting for sample loss during preparation and analysis. europa.euekb.eglgcstandards.com The use of stable isotopes like deuterium (B1214612) has become a cornerstone in modern analytical and metabolic research. medchemexpress.com

Application in Pharmacokinetic and Metabolomic Research

Isotopically labeled compounds are essential for pharmacokinetic studies, which investigate the absorption, distribution, metabolism, and excretion of substances in the body. fera.co.uk While specific pharmacokinetic data for this compound is not detailed in the provided context, the general application of deuterium substitution in pharmaceuticals is known to impact their pharmacokinetic profiles. medchemexpress.commedchemexpress.com In the context of food contaminants, understanding the metabolic fate of 2-MCPD esters is crucial for risk assessment. nih.gov Studies using labeled compounds can help determine the extent to which these esters are hydrolyzed in the gut to release free 2-MCPD. nih.gov

Metabolomic research also benefits from the use of stable isotope tracers to map the intricate network of metabolic pathways. biorxiv.org

Tracing of Lipid Metabolic Pathways in Biological Systems

Stable isotope tracing is a powerful technique for elucidating lipid metabolism in vivo. nih.gov By introducing a labeled precursor into a biological system, researchers can follow its incorporation into various lipid species, providing quantitative information about the rates of synthesis, elongation, and turnover. biorxiv.orgnih.gov

While the direct use of this compound as a tracer for general lipid metabolism is not the primary focus, the methodologies developed for its analysis are transferable to broader lipidomic studies. The principles of using labeled internal standards for quantification are fundamental to accurate lipid profiling. tandfonline.com

Employing the Compound in Enzymatic Reaction Mechanism Studies

The study of how enzymes interact with and metabolize 2-MCPD esters is critical for understanding their biological effects. It is understood that these esters can be hydrolyzed by lipases in the gastrointestinal tract, releasing the free, and potentially toxic, 2-MCPD. nih.govresearchgate.net

In vitro models, such as the human intestinal Caco-2 cell line, are used to investigate the absorption and metabolism of these compounds. nih.govresearchgate.net Studies have shown that while free 2-MCPD can cross the intestinal barrier, its fatty acid esters are first hydrolyzed by cellular enzymes. nih.gov This enzymatic release of the core compound is a key step in its potential toxicity. nih.gov Therefore, this compound and its analogs are essential substrates for studying the kinetics and mechanisms of these enzymatic reactions. measurlabs.com

Future Directions in Rac 2 Palmitoyl 3 Chloropropanediol Research

Development of Novel and Highly Sensitive Analytical Methods

The accurate detection and quantification of rac 2-Palmitoyl-3-chloropropanediol and other 3-MCPD esters in complex food matrices remain a significant analytical challenge. nih.govtandfonline.com Current methods, both direct and indirect, have limitations. unina.itresearchgate.net Indirect methods, which involve the hydrolysis of the esters to free 3-MCPD, can be prone to inaccuracies due to potential degradation of the analyte or the formation of new 3-MCPD during the process. gcms.cz Direct methods, while avoiding these issues, face the complexity of separating and quantifying a multitude of individual ester compounds. researchgate.net

Future research will likely focus on developing faster, more robust, and highly sensitive analytical methods. nih.gov Innovations in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are expected to play a pivotal role. unina.itrestek.com This includes the optimization of sample preparation techniques to reduce solvent use and streamline workflows, as well as the exploration of advanced ionization and detection technologies for improved sensitivity and specificity. restek.com The development of certified reference materials for various 3-MCPD esters is also crucial for method validation and ensuring data comparability across different laboratories. lgcstandards.com

| Analytical Technique | Key Area for Future Development | Potential Advantage |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Faster analysis times through optimized injection techniques and shorter columns. restek.comnewfoodmagazine.com | Increased sample throughput for routine monitoring. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Improved separation of individual ester isomers. unina.it | More accurate quantification of specific 3-MCPD esters. |

| Novel Sample Preparation | Miniaturized and automated extraction techniques. nih.govrestek.com | Reduced solvent consumption and improved reproducibility. |

| High-Resolution Mass Spectrometry (HRMS) | Enhanced specificity for unambiguous identification in complex matrices. unina.it | Greater confidence in analytical results. |

Deeper Elucidation of Complex Biochemical Pathways and Interactions

Upon ingestion, 3-MCPD esters like this compound are believed to be hydrolyzed in the gastrointestinal tract, releasing free 3-MCPD. nih.govifst.org The subsequent absorption, metabolism, and potential toxicity of 3-MCPD are of significant interest. nih.govnih.gov Studies in animals have indicated that the kidneys and the male reproductive system are primary targets of 3-MCPD toxicity. nih.govfda.gov The proposed mechanisms involve the inhibition of glycolysis and subsequent energy depletion in target cells. nih.gov

Future research will aim to provide a more detailed understanding of these biochemical pathways. This includes identifying the specific enzymes responsible for the hydrolysis of different 3-MCPD esters and characterizing the formation of various metabolites. nih.govresearchgate.net Investigating the potential for synergistic toxic effects when co-exposed with other food contaminants, such as glycidyl (B131873) esters, is another critical area of research. nih.gov Furthermore, understanding the molecular mechanisms underlying the observed toxicity, such as the activation of specific signaling pathways leading to apoptosis or inflammation, will be a key focus. researchgate.net

Advances in Stereoselective Synthesis and Characterization

3-MCPD is a chiral molecule, existing as (R)- and (S)-enantiomers. nih.gov Consequently, its esters, including this compound, can also exist as different stereoisomers. The biological activity and toxicity of these stereoisomers may differ, necessitating the development of methods for their stereoselective synthesis and characterization.

Future research in this area will likely focus on developing efficient and scalable synthetic routes to produce individual stereoisomers of this compound and other 3-MCPD esters in high purity. This will enable toxicological studies to assess the specific effects of each isomer. Concurrently, advancements in chiral chromatography techniques will be crucial for the separation and quantification of these stereoisomers in food and biological samples. This will provide a more accurate picture of human exposure and potential risks associated with specific stereoisomeric forms.

Exploration of Structure-Activity Relationships for Specific Biochemical Modulations

The specific structure of a 3-MCPD ester, including the type and position of the fatty acid, can influence its absorption, metabolism, and biological activity. researchgate.net Understanding these structure-activity relationships is essential for predicting the potential toxicity of different 3-MCPD esters and for developing strategies to mitigate their formation in foods.

Future research will systematically investigate how variations in the fatty acid chain length and degree of unsaturation of 3-MCPD esters affect their biochemical and toxicological profiles. This will involve synthesizing a range of 3-MCPD esters with different fatty acid moieties and evaluating their effects in in vitro and in vivo models. The insights gained from these studies could inform the development of food processing technologies that favor the formation of less toxic 3-MCPD ester species. Furthermore, this knowledge could be applied in the field of biochemical modulation, where specific molecules are designed to interact with and modify biological pathways. nih.gov

Q & A

Basic Research Questions

Q. What are the validated analytical methods for quantifying rac 2-Palmitoyl-3-chloropropanediol in lipid matrices?

- Methodology : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) for precise quantification. Calibration curves should be prepared using deuterated internal standards (e.g., PAPA-d5) to account for matrix effects. Standard solutions should be stored at -20°C to prevent degradation, and sample preparation should follow modified QuEChERS protocols to isolate the compound from lipid-rich matrices .

- Key Considerations : Ensure purity >95% (HPLC) for reference standards, and validate methods using spiked recovery experiments in edible oils to address variability in lipid composition .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodology : Adhere to EU Regulation 1272/2008 classifications:

- Skin Sensitization (Category 1B) : Use nitrile gloves and lab coats.

- Eye Irritation (Category 2) : Employ safety goggles and face shields.

- Storage : Store at -20°C in airtight containers to minimize exposure to moisture and light .

Q. How is this compound synthesized, and what purity benchmarks are critical?

- Methodology : Synthesize via esterification of 3-chloro-1,2-propanediol with palmitic acid under controlled anhydrous conditions. Monitor reaction progress using thin-layer chromatography (TLC) and purify via column chromatography.

- Purity Validation : Confirm purity >95% via HPLC with UV detection at 210 nm. Use SMILES notation (e.g., CCCCCCCCCCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCCCCCCCCCC) to verify structural integrity .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for synthesizing this compound?

- Methodology : Apply quantum chemical calculations (e.g., density functional theory) to model reaction intermediates and transition states. Use ICReDD’s reaction path search methods to identify energy-efficient pathways and reduce trial-and-error experimentation .

- Case Study : Simulate solvent effects on esterification kinetics to select optimal conditions (e.g., solvent polarity, temperature) that maximize yield while minimizing side reactions .

Q. What strategies resolve contradictions in toxicological data for this compound?

- Methodology : Cross-validate in vitro and in vivo models:

- In Vitro : Assess renal cytotoxicity using mouse kidney cell lines (e.g., HEK293) via MTT assays.

- In Vivo : Conduct subchronic toxicity studies in rodents, focusing on kidney histopathology and biomarker analysis (e.g., serum creatinine).

Q. How does this compound interact with lipid membranes, and what are the implications for cellular toxicity?

- Methodology : Use Langmuir-Blodgett troughs to study monolayer insertion dynamics. Measure changes in membrane fluidity via fluorescence anisotropy using probes like DPH (1,6-diphenyl-1,3,5-hexatriene).

- Advanced Imaging : Apply atomic force microscopy (AFM) or cryo-electron microscopy to visualize membrane disruption at nanoscale resolutions .

Q. What experimental design principles improve reproducibility in studies of this compound degradation?

- Methodology : Implement factorial design (e.g., 2^k designs) to evaluate variables such as temperature, pH, and oxidant concentration. Use response surface methodology (RSM) to model degradation kinetics and identify critical factors .

- Case Example : Optimize photodegradation conditions by varying UV intensity and TiO2 catalyst loading, analyzing products via GC-MS .

Methodological Resources

- Analytical Standards : Use deuterated analogs (e.g., PAPA-d5) as internal standards for LC-MS quantification .

- Computational Tools : Leverage Gaussian or ORCA software for quantum mechanical simulations .

- Safety Compliance : Follow EU CLP regulations (1272/2008) for hazard communication and lab safety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.